Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid
Overview
Description
Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is a compound that involves the use of a tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The decrease in electron density in the O–H bond weakens it, making it easier to lose hydrogen as H+ ions, thereby increasing the strength of the acid .Scientific Research Applications
Aqueous Microwave-Assisted Solid-Phase Synthesis
Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is used in aqueous microwave-assisted solid-phase synthesis . This method uses Boc-amino acid nanoparticles for the solid-phase reaction of nanoparticle reactants on the resin in water . It’s an organic solvent-free, environmentally friendly method for peptide synthesis .
Synthesis of Peptides
This compound is used in the synthesis of peptides such as Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and Val-Ala-Val-Ala-Gly-OH . The use of Boc-amino acid nanoparticles in water-based microwave-assisted protocol makes the synthesis process efficient .
BOC Protection of Amines
Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is used in the BOC protection of amines . This process is carried out in catalyst and solvent-free media under mild reaction conditions, making it a green and eco-friendly route .
Development of Novel Drug Targets
In pharmacology, Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid can facilitate the identification of novel drug targets . It helps in the development of more effective medications and understanding of drug metabolism and toxicity .
Sensor Development
Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid can be used in the development of sensors . For instance, it can be used in the creation of a fluorescent sensor for catechol and its amino-derivatives .
Green Chemistry
The use of Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid aligns with the principles of green chemistry . Its use in catalyst and solvent-free media contributes to the development of sustainable synthetic methods in the field of fine chemicals .
Mechanism of Action
Target of Action
Boc-protected amino acids are primarily used in peptide synthesis. The Boc group serves as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .
Mode of Action
The Boc group is added to the amino group of the amino acid under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The primary biochemical pathway involving Boc-protected amino acids is peptide synthesis. The Boc group allows for the selective reaction of the carboxyl group of the amino acid, facilitating the formation of peptide bonds .
Pharmacokinetics
The boc group can be removed under acidic conditions, which may influence the compound’s bioavailability .
Result of Action
The primary result of the action of Boc-protected amino acids is the formation of peptides through selective and controlled reactions. The Boc group can be removed under acidic conditions to yield the free amino acid .
Action Environment
The stability of the Boc group can be influenced by the pH and temperature of the environment. It is stable under basic and neutral conditions but can be removed under acidic conditions .
Future Directions
Efficient and sustainable methods for N-Boc deprotection are being explored. For instance, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields . Another study explored the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEFJZPUOYOJOM-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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